molecular formula C16H11ClN2O3 B3820394 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione

1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione

Cat. No.: B3820394
M. Wt: 314.72 g/mol
InChI Key: MGXFBFVUGSWNKX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an imidazolidine ring with three carbonyl groups

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-6-8-13(9-7-12)19-15(21)14(20)18(16(19)22)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXFBFVUGSWNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione typically involves the condensation of benzaldehyde derivatives with primary amines and ammonium acetate under neutral and solvent-free conditions. Trityl chloride can be used as a catalyst to facilitate this one-pot multi-component reaction, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like trityl chloride can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to different imidazolidine derivatives.

    Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazolidine and imidazole derivatives, which can have different functional groups attached to the benzyl and chlorophenyl moieties.

Scientific Research Applications

1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • 1-Benzyl-3-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride
  • 1-Benzyl-3-phenylthio/selenomethyl-1H-imidazol-3-ium chloride
  • 2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole

Uniqueness: 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione is unique due to its specific combination of benzyl and chlorophenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione
Reactant of Route 2
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1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione

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